Epianhydrochlortetracycline hydrochloride

Description

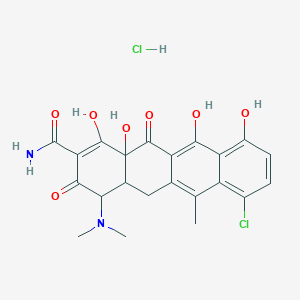

Structure

3D Structure of Parent

Properties

Molecular Formula |

C22H22Cl2N2O7 |

|---|---|

Molecular Weight |

497.3 g/mol |

IUPAC Name |

7-chloro-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C22H21ClN2O7.ClH/c1-7-8-6-9-16(25(2)3)18(28)15(21(24)31)20(30)22(9,32)19(29)13(8)17(27)14-11(26)5-4-10(23)12(7)14;/h4-5,9,16,26-27,30,32H,6H2,1-3H3,(H2,24,31);1H |

InChI Key |

ISGAAFMBTIWTEU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C14)Cl)O)O)O)O)C(=O)N)N(C)C.Cl |

Origin of Product |

United States |

Mechanistic Pathways and Formation Kinetics of Epianhydrochlortetracycline Hydrochloride

Elucidation of Degradation Routes from Chlortetracycline (B606653) Precursors

The transformation of chlortetracycline into epianhydrochlortetracycline involves several distinct chemical processes, primarily driven by acid-base catalysis, photolytic energy, and oxidative stress. Each of these pathways proceeds through different mechanisms and often yields a unique profile of degradation products.

Under acidic conditions, particularly at a pH below 3, chlortetracycline undergoes two primary transformations: epimerization at the C4 position and dehydration involving the C6 hydroxyl group. core.ac.uk These reactions are the principal routes for the formation of anhydrochlortetracycline (B1140021) and its C4 epimer, epianhydrochlortetracycline.

The mechanism involves the protonation of the hydroxyl group at the C6 position, which facilitates its elimination as a water molecule. This dehydration step results in the formation of a more stable, aromatic C ring and yields anhydrochlortetracycline. core.ac.uk Concurrently, the dimethylamino group at the C4 position undergoes reversible epimerization, a process that occurs most rapidly in weakly acidic conditions (pH 3 to 5). core.ac.uk This stereochemical inversion leads to the formation of 4-epichlortetracycline (B1652370). The dehydration of this epimer subsequently produces 4-epianhydrochlortetracycline (B1660657). Studies on the closely related tetracycline (B611298) molecule have shown that both tetracycline and its epimer can undergo dehydration, and the resulting anhydro-forms can also interconvert via epimerization. nih.gov

Exposure to light and oxidative conditions provides alternative routes for chlortetracycline degradation.

Oxidative Stress: The role of oxidative stress in the formation of epianhydrochlortetracycline is dependent on the specific oxidant. Advanced oxidation processes involving hydroxyl radicals or persulfate tend to cause ring opening and cleavage of functional groups rather than the specific dehydration required to form anhydro-products. nih.govnih.gov However, studies involving oxidation by manganese dioxide (δ-MnO₂) have successfully identified both anhydrochlortetracycline and 4-epi-anhydrochlortetracycline among the reaction products. nih.gov This suggests that certain surface-controlled oxidation reactions can facilitate the necessary dehydration and epimerization steps, providing a non-photolytic, non-acid-catalyzed pathway to the formation of epianhydrochlortetracycline.

Identification of Reaction Intermediates and Transition States in Epianhydrochlortetracycline Hydrochloride Synthesis

The primary reaction intermediates are:

Chlortetracycline (CTC): The parent compound.

4-Epichlortetracycline (EpiCTC): The C4 epimer of chlortetracycline, formed through a reversible reaction.

Anhydrochlortetracycline (ACTC): The dehydration product of chlortetracycline.

4-Epianhydrochlortetracycline (EACTC): The target compound, formed either by the dehydration of 4-epichlortetracycline or the epimerization of anhydrochlortetracycline. core.ac.uknih.gov

The interconnected pathways can be summarized as follows:

Chlortetracycline ⇌ 4-Epichlortetracycline (Reversible Epimerization)

Chlortetracycline → Anhydrochlortetracycline (Irreversible Dehydration)

4-Epichlortetracycline → 4-Epianhydrochlortetracycline (Irreversible Dehydration)

Anhydrochlortetracycline ⇌ 4-Epianhydrochlortetracycline (Reversible Epimerization) nih.gov

Kinetic Studies of this compound Formation under Controlled Conditions

The degradation of chlortetracycline and the formation of its products, including epianhydrochlortetracycline, generally follow apparent pseudo-first-order kinetics. nih.govresearchgate.net The rates of these reactions are highly sensitive to environmental variables, most notably pH and temperature.

The pH of the solution is the most critical factor determining both the rate and the pathway of chlortetracycline degradation. Chlortetracycline and its epimers and anhydro-derivatives are significantly more persistent in acidic conditions (pH 3-4) than at a pH above 5. nih.govresearchgate.net

Acidic Conditions (pH < 3): This environment strongly favors the dehydration reaction, leading to the formation of anhydrochlortetracycline and epianhydrochlortetracycline. core.ac.uk

Weakly Acidic Conditions (pH 3-5): This range promotes the most rapid epimerization at the C4 position, leading to an equilibrium between chlortetracycline and 4-epichlortetracycline. core.ac.uk

Kinetic studies performed on the analogous tetracycline molecule in a pH 1.5 solution provide a model for the reaction rates. The data demonstrates the temperature dependence of the reversible epimerization and irreversible dehydration steps that lead to the formation of the anhydro- and epianhydro- products.

| Reaction Step | Rate Constant | 45°C | 55°C | 65°C | 75°C |

|---|---|---|---|---|---|

| Tetracycline → Epitetracycline | k₁ | 0.033 | 0.081 | 0.177 | 0.402 |

| Epitetracycline → Tetracycline | k₂ | 0.063 | 0.144 | 0.298 | 0.627 |

| Tetracycline → Anhydrotetracycline (B590944) | k₃ | 0.009 | 0.026 | 0.068 | 0.176 |

| Epitetracycline → Epianhydrotetracycline | k₄ | 0.020 | 0.057 | 0.146 | 0.366 |

| pH Range | Primary Degradation Pathway(s) | Major Product(s) | Relative Rate of Formation of Epianhydrochlortetracycline |

|---|---|---|---|

| < 3 | Dehydration, Epimerization | Anhydrochlortetracycline, Epianhydrochlortetracycline | High |

| 3 - 5 | Epimerization | 4-Epichlortetracycline | Moderate (via subsequent dehydration) |

| > 6 | Rearrangement (Base-Catalysis) | Isochlortetracycline | Low to Negligible |

Temperature Dependence of Degradation Kinetics

The rates of both epimerization and dehydration reactions are highly dependent on temperature. An increase in temperature generally accelerates the degradation of chlortetracycline and the formation of its degradation products. The relationship between temperature and the reaction rate constants can be described by the Arrhenius equation, which allows for the calculation of the activation energy (Ea) for each degradation step.

The following table summarizes the effect of temperature on the degradation of chlortetracycline, expressed as half-life (t½), which is the time required for the concentration of the parent compound to decrease by half.

| Temperature (°C) | pH | Half-life (days) | Reference |

|---|---|---|---|

| 7 | 5 | 43 | mst.edu |

| 22 | 5 | 9.7 | mst.edu |

| 35 | 5 | 2.3 | mst.edu |

| 7 | 7 | 26 | mst.edu |

| 22 | 7 | 4.8 | mst.edu |

| 35 | 7 | 1.2 | mst.edu |

Impact of Solvent and Ionic Strength on Pathway Selectivity

However, the composition of the solvent can play a role. For instance, the presence of organic solvents can alter the polarity of the medium, which may affect the transition states of the epimerization and dehydration reactions differently, thereby influencing the selectivity towards one pathway over the other. The complexation of tetracyclines with divalent cations such as Ca2+ and Mg2+ has been shown to inhibit epimerization. mst.edu

The following table provides a summary of the impact of ionic strength on the degradation of chlortetracycline.

| Ionic Strength (mg/L as Na2HPO4) | Temperature (°C) | pH | Effect on Degradation Rate | Reference |

|---|---|---|---|---|

| 0.0015 | 7, 22, 35 | 2, 5, 7, 9, 11 | Not significant | mst.eduresearchgate.net |

| 0.050 | 7, 22, 35 | 2, 5, 7, 9, 11 | Not significant | mst.eduresearchgate.net |

| 0.084 | 7, 22, 35 | 2, 5, 7, 9, 11 | Not significant | mst.eduresearchgate.net |

Computational Chemistry Approaches to Elucidate Reaction Mechanisms and Energy Landscapes

Computational chemistry provides powerful tools to investigate the intricate details of chemical reactions at a molecular level. Methods such as Density Functional Theory (DFT) and reactive molecular dynamics simulations are increasingly being employed to elucidate the reaction mechanisms and map the energy landscapes of tetracycline degradation. ssrn.comresearchgate.net These approaches offer insights that are often difficult to obtain through experimental methods alone.

DFT calculations can be used to model the geometric and electronic structures of reactants, transition states, and products involved in the epimerization and dehydration of chlortetracycline. By calculating the energies of these species, it is possible to determine the activation barriers for different reaction pathways and identify the most energetically favorable routes. This information is crucial for understanding the kinetics and selectivity of the degradation process. For example, computational studies can help to rationalize why certain conditions favor epimerization before dehydration, or vice versa.

Reactive molecular dynamics simulations can provide a dynamic picture of the degradation process, showing how the molecule distorts and bonds are broken and formed over time. These simulations can be particularly useful for studying the role of solvent molecules and other species in the reaction environment, providing a more complete understanding of the factors that influence the degradation of chlortetracycline. By simulating the system at different temperatures, it is also possible to study the temperature dependence of the reaction dynamics and compare the results with experimental kinetic data.

These computational approaches are valuable for:

Identifying the transition state structures for epimerization and dehydration.

Calculating the activation energies for competing reaction pathways.

Understanding the role of solvent and catalysts in the reaction mechanism.

Predicting the relative stability of different degradation products.

The insights gained from computational studies, when combined with experimental data, provide a comprehensive understanding of the formation of this compound and can aid in the development of strategies to control the degradation of chlortetracycline.

Advanced Structural Elucidation and Stereochemical Characterization of Epianhydrochlortetracycline Hydrochloride

Spectroscopic Characterization Methodologies

A multi-faceted approach utilizing various spectroscopic techniques is essential for the unambiguous determination of the complex molecular architecture of Epianhydrochlortetracycline hydrochloride. These methods provide complementary information regarding the connectivity of atoms, their spatial arrangement, and the nature of the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. Through the application of one- and two-dimensional NMR experiments, a complete picture of the proton and carbon framework can be assembled, and the relative stereochemistry of chiral centers can be determined.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Chemical Shift Analysis

Hypothetical ¹H NMR Chemical Shift Data for this compound

| Proton Assignment | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~4.0 - 4.2 | d | ~2-3 |

| H-4a | ~3.0 - 3.2 | m | |

| H-5 | ~2.0 - 2.5 | m | |

| N(CH₃)₂ | ~2.8 - 3.0 | s | |

| C₆-CH₃ | ~2.3 - 2.5 | s | |

| H-7 | ~7.0 - 7.2 | d | ~8-9 |

| H-8 | ~7.5 - 7.7 | d | ~8-9 |

| H-9 | ~7.2 - 7.4 | t | ~8 |

| OH groups | Variable | br s | |

| CONH₂ | Variable | br s |

Hypothetical ¹³C NMR Chemical Shift Data for this compound

| Carbon Assignment | Hypothetical Chemical Shift (δ, ppm) |

| C-1 | ~190 |

| C-2 (CONH₂) | ~170 |

| C-3 | ~100 |

| C-4 | ~65 |

| C-4a | ~45 |

| C-5 | ~30 |

| C-5a | ~115 |

| C-6 | ~140 |

| C-6a | ~120 |

| C-7 | ~130 |

| C-8 | ~125 |

| C-9 | ~135 |

| C-10 | ~150 |

| C-11 | ~195 |

| C-11a | ~105 |

| C-12 | ~160 |

| C-12a | ~80 |

| N(CH₃)₂ | ~40 |

| C₆-CH₃ | ~20 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Correlation

Two-dimensional NMR experiments are indispensable for establishing the connectivity and spatial relationships between atoms in the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the tracing of bonded proton systems within the molecule, such as the spin systems in the A, B, and D rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a definitive assignment of the carbon atoms that bear protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. It would be instrumental in connecting the different structural fragments of the molecule, for instance, by showing correlations from the C₆-methyl protons to carbons in the C ring, confirming the aromatization.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly important for determining the stereochemistry, for example, by observing the through-space interaction between the H-4 proton and other protons on the same face of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation pathways.

For this compound (C₂₂H₂₁ClN₂O₇·HCl), the accurate mass of the protonated free base [M+H]⁺ would be a key piece of data. The theoretical accurate mass is 497.0885 amu. Experimental determination of this mass with a high degree of accuracy would confirm the molecular formula. mdpi.com

The fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), would provide insights into the structure of the molecule. Common fragmentation pathways for tetracyclines involve the loss of water, ammonia, and the dimethylamino group. The aromatized C-ring of the anhydro- form would likely lead to a more stable molecular ion and potentially different fragmentation patterns compared to the parent chlortetracycline (B606653).

Expected HRMS Data for Epianhydrochlortetracycline

| Parameter | Value |

| Molecular Formula | C₂₂H₂₁ClN₂O₇ |

| Theoretical Accurate Mass ([M+H]⁺) | 497.0885 |

| Experimentally Determined Mass ([M+H]⁺) | Expected to be within 5 ppm of the theoretical value |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the various functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would display a complex pattern of absorption bands.

Based on the IR spectrum of the parent compound, chlortetracycline hydrochloride, the following characteristic absorption bands would be expected, with some shifts due to the structural changes in the anhydro- form. The aromatization of the C-ring would introduce more pronounced aromatic C=C stretching bands.

Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H Stretching (phenols, alcohols) | 3500 - 3200 (broad) |

| N-H Stretching (amide) | 3400 - 3200 |

| C-H Stretching (aromatic) | 3100 - 3000 |

| C-H Stretching (aliphatic) | 3000 - 2850 |

| C=O Stretching (ketones, amide) | 1700 - 1630 |

| C=C Stretching (aromatic) | 1600 - 1450 |

| C-O Stretching (alcohols, phenols) | 1250 - 1000 |

| C-N Stretching | 1200 - 1000 |

| C-Cl Stretching | 800 - 600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems of double bonds, which act as chromophores.

The tetracycline (B611298) core structure contains a chromophore that gives rise to characteristic UV-Vis absorption bands. The formation of anhydrotetracyclines involves the aromatization of the C-ring, which extends the conjugated system. This extension of the chromophore is known to cause a bathochromic (red) shift in the absorption maxima (λmax) to longer wavelengths. Theoretical and experimental studies on anhydrotetracycline (B590944) have shown absorption bands around 220, 268, and 430 nm. psu.edursc.org Similar absorption maxima would be expected for this compound.

Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Expected λmax (nm) |

| π → π | ~220 |

| π → π | ~270 |

| π → π* (extended conjugation) | ~430 |

Circular Dichroism (CD) Spectroscopy for Chirality and Conformation Assessment

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the chiral and conformational properties of tetracycline derivatives in solution. nih.gov This method relies on the differential absorption of left and right circularly polarized light by chiral molecules, providing information on the spatial arrangement of atoms and chromophores. nih.gov The CD spectrum of a tetracycline is highly sensitive to the conformation of its flexible ring system and the stereochemistry of its numerous chiral centers.

For tetracyclines, the A-ring and the BCD-ring system contain the principal chromophores. The CD spectrum is particularly influenced by the relative orientation of these chromophoric moieties. Studies on related tetracycline compounds have shown that changes in pH, solvent polarity, and chelation with metal ions can induce significant conformational changes, which are readily detected by CD spectroscopy. nih.govresearchgate.net For instance, the interaction with cations like Mg²⁺ and Ca²⁺ can lock the molecule into specific conformations, leading to distinct changes in the CD spectrum, particularly in the regions of the β-diketone and phenolic chromophores. nih.govnih.gov

In the case of this compound, the epimerization at the C-4 position and the dehydration to form the anhydro-ring system dramatically alter the molecule's geometry compared to its parent compound, chlortetracycline. These structural changes result in a unique CD signature. The spectrum would be characterized by specific Cotton effects (positive or negative peaks) at wavelengths corresponding to the electronic transitions of its chromophores. By analyzing these Cotton effects, researchers can deduce the preferred solution-state conformation and confirm the chirality of the molecule.

| Compound Class | Wavelength Range (nm) | Observed Phenomenon | Structural Interpretation |

|---|---|---|---|

| Tetracyclines | 250-300 | Multiple Cotton Effects | Corresponds to the BCD-ring chromophore conformation |

| Tetracyclines | 320-380 | Broad Cotton Effect | Associated with the A-ring chromophore and its orientation |

| Metal-Tetracycline Complexes | 250-400 | Significant shifts and intensity changes in Cotton Effects | Indicates metal ion chelation and a locked, rigid conformation |

X-ray Crystallography for Definitive Three-Dimensional Structure Determination and Crystal Packing Analysis

X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid state. This technique provides unambiguous information on bond lengths, bond angles, and the absolute stereochemistry of all chiral centers. While the specific crystal structure of this compound is not publicly available in the searched literature, the crystallographic analysis of parent tetracyclines, such as tetracycline hydrochloride and doxycycline, provides a clear framework for the expected structural features. fau.de

A crystallographic study of this compound would reveal the exact conformation of the fused four-ring system. It would confirm the (4R) configuration resulting from epimerization and detail the planarity of the BC-ring system due to the aromatization caused by dehydration. Furthermore, the analysis would elucidate the orientation of various substituents, including the dimethylamino group, the amide group, and the hydroxyl groups.

The crystal structure would also detail the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that dictate how the molecules pack into a crystal lattice. The hydrochloride salt form implies that the dimethylamino group at C-4 is protonated, and the chloride ion is present as a counterion, likely participating in the hydrogen-bonding network that stabilizes the crystal structure.

| Parameter | Example Value (for a related tetracycline) | Information Provided |

|---|---|---|

| Crystal System | Orthorhombic | Symmetry of the unit cell |

| Space Group | P2₁2₁2₁ | Symmetry elements within the unit cell |

| Unit Cell Dimensions (Å) | a = 11.0, b = 12.8, c = 15.8 | Size and shape of the repeating crystal unit |

| Bond Length (C4-N) | ~1.50 Å | Precise distance between atoms |

| Torsion Angle (A-B ring) | Variable | Defines the twist or conformation between rings |

Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration Assignment

Vibrational Circular Dichroism (VCD) is a sophisticated spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. nih.gov As the infrared counterpart to electronic CD, VCD provides detailed information about the absolute stereochemistry of chiral molecules in solution. americanlaboratory.com It has emerged as a powerful alternative to X-ray crystallography, particularly for molecules that are difficult to crystallize. nih.gov

For a molecule with multiple stereocenters like this compound, determining the absolute configuration of each center is a significant challenge. VCD spectroscopy, when coupled with quantum chemical calculations, can unambiguously assign the absolute configuration. nih.govnih.gov The experimental VCD spectrum exhibits a unique pattern of positive and negative bands in the infrared region (typically 2000-900 cm⁻¹), which is a fingerprint of the molecule's specific 3D stereochemical structure.

The process involves recording the experimental VCD spectrum of the compound and then calculating the theoretical VCD spectrum for a specific enantiomer (e.g., the 4R,4aS,12aS configuration) using Density Functional Theory (DFT). americanlaboratory.com A direct comparison of the experimental spectrum with the calculated one allows for a definitive assignment. If the signs and relative intensities of the major VCD bands match, the absolute configuration of the sample is confirmed to be that of the calculated structure. If the experimental spectrum is a mirror image of the calculated one, the molecule has the opposite absolute configuration. Although no specific VCD studies on tetracyclines have been reported in the searched literature, the technique's proven success with other complex natural products demonstrates its high potential for the stereochemical elucidation of this compound. rsc.org

| Spectral Region (cm⁻¹) | Vibrational Modes | Anticipated Utility |

|---|---|---|

| 1800-1500 | C=O stretches (amide, ketones) | Highly sensitive to the conformation of the A and C rings |

| 1500-1200 | C-H bends, C-N stretches | Provides fingerprint data specific to the stereocenters on the A-ring |

| 1200-900 | C-O stretches, skeletal vibrations | Reflects the overall molecular conformation and chirality |

Density Functional Theory (DFT) Calculations for Predicted Spectroscopic Parameters and Conformational Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. It is an essential tool in modern chemistry for predicting a wide range of molecular properties, including geometries, energies, and spectroscopic parameters, thereby complementing experimental data.

For this compound, DFT calculations are invaluable for several reasons. First, they can be used to perform a thorough conformational analysis. The molecule possesses some degree of flexibility, and DFT can be used to locate different low-energy conformers and calculate their relative stabilities. This information is crucial for understanding which shapes the molecule is likely to adopt in solution.

Second, DFT is used to predict spectroscopic parameters that can be directly compared with experimental results. For instance, DFT calculations can predict infrared (IR) and VCD spectra. americanlaboratory.com By comparing the calculated vibrational frequencies and intensities with experimental spectra, a confident assignment of the observed spectral bands to specific molecular motions can be made. This is the cornerstone of using VCD for absolute configuration assignment. Similarly, DFT can aid in interpreting NMR chemical shifts and coupling constants. The ability to accurately predict these parameters provides strong evidence for the proposed molecular structure and conformation.

Analytical Methodologies for the Detection, Separation, and Quantification of Epianhydrochlortetracycline Hydrochloride

Chromatographic Separation Techniques Development and Optimization

Chromatographic techniques are the cornerstone for the analytical profiling of Epianhydrochlortetracycline hydrochloride. The complexity of tetracycline (B611298) degradation pathways necessitates high-resolution methods to ensure accurate quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of this compound. Method validation is performed to ensure that the analytical procedure is accurate, precise, specific, and robust for its intended purpose.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common approach for the analysis of tetracyclines and their impurities. These methods typically employ C8 or C18 stationary phases and acidic mobile phases to achieve optimal separation. Diode Array Detection (DAD) is often used as it provides spectral information, aiding in peak identification and purity assessment.

A novel reversed-phase HPLC method was developed and validated for the assay of tetracycline hydrochloride and the limit of 4-epianhydrotetracycline (B1505794) hydrochloride impurity. teledynelabs.com This method utilized an L1 column (3 µm, 150 × 4.6 mm) with a mobile phase consisting of 0.1% phosphoric acid and acetonitrile at a flow rate of 1.0 mL/min, with detection at 280 nm. teledynelabs.com The method was found to be linear, specific, precise, accurate, and robust. teledynelabs.comchromatographyonline.com The limit of quantification for 4-epianhydrotetracycline hydrochloride was determined to be 0.1 µg/mL. teledynelabs.comchromatographyonline.com

Another study reported an updated HPLC method for the assay of 4-epianhydrotetracycline (EATC) in tetracycline-containing drug products, aiming to modernize the existing USP monograph. This method uses a Thermo Scientific Acclaim™ Polar Advantage II (PA2) column (4.6 × 150 mm, 3 µm) with an acetonitrile/ammonium dihydrogen orthophosphate pH 2.2 mobile phase. twistingmemoirs.com

Table 1: HPLC Method Parameters for the Analysis of this compound

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Column | L1 (C18), 3 µm, 150 x 4.6 mm | Acclaim™ Polar Advantage II (PA2), 3 µm, 4.6 x 150 mm |

| Mobile Phase | 0.1% Phosphoric acid and Acetonitrile (gradient) | Acetonitrile and 20 mM NH4H2PO4, pH 2.2 (gradient) |

| Flow Rate | 1.0 mL/min | Not specified |

| Detection | UV at 280 nm | UV at 280 nm |

| Autosampler Temperature | 4 °C | Not specified |

| Diluent | 0.1% H3PO4 | Mobile Phase A |

Forced degradation studies have demonstrated the stability-indicating nature of these HPLC methods, showing that this compound can be well-resolved from its parent compound and other degradation products. teledynelabs.com The stability of tetracycline hydrochloride and 4-epianhydrotetracycline hydrochloride in solution was found to be improved by controlling the autosampler temperature at 4 °C and using 0.1% H3PO4 as a diluent. teledynelabs.comchromatographyonline.com

The IUPAC name for 4-Epianhydrotetracycline hydrochloride is (4R,4aS,12aS)-4-(Dimethylamino)-1,4,4a,5,12,12a-hexahydro-3,10,11,12a-tetrahydroxy-6-methyl-1,12-dioxo-2-naphthacenecarboxamide monohydrochloride, which defines a specific stereoisomer. Chiral HPLC is a technique used to separate enantiomers, which are non-superimposable mirror images of each other. As this compound is typically present as a specific epimer resulting from the degradation of chlortetracycline (B606653), the use of chiral HPLC for its routine analysis is generally not applicable unless the presence of other stereoisomers is suspected or needs to be investigated. The primary analytical challenge lies in separating it from other structurally similar degradation products and the parent drug, which is effectively achieved using achiral reverse-phase chromatography.

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for higher resolution, increased sensitivity, and significantly faster analysis times compared to traditional HPLC.

A developed HPLC method for the analysis of tetracycline and 4-epianhydrotetracycline was successfully transferred to a UPLC system. twistingmemoirs.com This transfer involved using a 2.1 × 100 mm column packed with 2.2 µm particles, which resulted in a reduction of the run time from 8 minutes to 2 minutes. twistingmemoirs.com Both the HPLC and UPLC methods were evaluated using a tetracycline hydrochloride drug product and were found to exceed the specifications of the HPLC method in the USP monograph. twistingmemoirs.com

The use of UPLC is particularly advantageous for the analysis of complex samples containing multiple tetracycline-related impurities, where high throughput is required for quality control purposes.

Table 2: Comparison of HPLC and UPLC Method Performance

| Parameter | HPLC | UPLC |

|---|---|---|

| Column Dimensions | 4.6 x 150 mm | 2.1 x 100 mm |

| Particle Size | 3 µm | 2.2 µm |

| Run Time | 8 minutes | 2 minutes |

| Resolution (TC vs. EATC) | 20.8 | 19.9 |

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid as the mobile phase, most commonly carbon dioxide. SFC is considered a "green" technology due to the reduced use of organic solvents. twistingmemoirs.comnih.gov It offers advantages such as high-speed separations, lower solvent consumption, and better resolution for some compounds compared to HPLC. twistingmemoirs.comnih.gov

While specific applications of SFC for the routine analysis of this compound are not widely documented in the literature, the technique holds potential as an alternative separation method. SFC can be particularly useful for the separation of complex mixtures and for chiral separations. nih.gov Given its ability to analyze a wide range of compounds, from small organic molecules to complex lipids, SFC could be explored for the impurity profiling of tetracyclines, offering a different selectivity compared to reverse-phase HPLC. twistingmemoirs.com The use of SFC could lead to faster and more environmentally friendly analytical methods for quality control in the pharmaceutical industry. nih.gov

Ion Chromatography (IC) is a technique used for the separation and analysis of ionic species. While not the primary method for the analysis of this compound itself, it can be a valuable tool for determining counter-ions and other charged impurities.

A high-performance ion chromatography (HPIC) method has been successfully used to analyze tetracycline antibiotics. nih.gov This method utilized a solvent-compatible polymeric cation-exchange column with an isocratic elution of acetonitrile-hydrochloride, allowing for the separation of various tetracyclines. nih.gov This demonstrates the applicability of ion-exchange mechanisms for the separation of these compounds. For this compound, IC could be employed to quantify the chloride counter-ion, which is an important aspect of quality control for the salt form of the compound.

High-Performance Liquid Chromatography (HPLC) Method Validation for Purity and Impurity Profiling

Hyphenated Analytical Techniques for Comprehensive Characterization

Hyphenated techniques, which combine the separation power of chromatography or electrophoresis with the detection capabilities of spectroscopy, are indispensable for the analysis of this compound, especially in complex mixtures where it may be present at trace levels alongside its parent compound and other related substances.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the sensitive and selective determination of tetracyclines and their degradation products, including this compound. This technique offers high specificity and low detection limits, making it suitable for analyzing complex matrices such as animal tissues, milk, and environmental samples.

The chromatographic separation is typically achieved using reversed-phase columns, such as C8 or C18, with a mobile phase consisting of an aqueous component containing an acid (e.g., formic acid, oxalic acid) and an organic modifier (e.g., acetonitrile, methanol). The acidic mobile phase is crucial for achieving good peak shapes and separation of the tetracycline compounds. Gradient elution is often employed to effectively separate multiple components with varying polarities within a reasonable analysis time.

For detection, tandem mass spectrometry operating in multiple reaction monitoring (MRM) mode provides excellent selectivity and sensitivity. In this mode, specific precursor-to-product ion transitions are monitored for each analyte, minimizing interference from matrix components. Electrospray ionization (ESI) is the most common ionization source used for tetracyclines, typically in the positive ion mode.

Table 1: Exemplary LC-MS/MS Parameters for the Analysis of Tetracycline Degradation Products

| Parameter | Condition |

| Chromatographic Column | C18 (e.g., 50 mm x 2.1 mm, 1.9 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol |

| Flow Rate | 0.2 - 0.4 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

The parameters provided are illustrative and may require optimization for specific applications and instrumentation.

Research has demonstrated the successful application of LC-MS/MS for the simultaneous determination of multiple tetracyclines and their epimers and degradation products in various matrices. These methods are validated according to international guidelines, ensuring their accuracy, precision, and reliability for regulatory and research purposes.

Liquid chromatography-nuclear magnetic resonance (LC-NMR) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the structure elucidating power of NMR spectroscopy. This technique is particularly valuable for the unambiguous identification of unknown or unexpected impurities and degradation products in pharmaceutical samples, without the need for off-line isolation.

In an LC-NMR system, the eluent from the HPLC column flows through a specialized NMR flow cell placed within the NMR spectrometer. This allows for the acquisition of NMR spectra of the separated components in real-time. Different modes of operation, such as on-flow, stopped-flow, and loop-storage, can be employed depending on the concentration of the analyte and the desired level of spectral detail. For minor components, the stopped-flow mode is often preferred, where the chromatographic flow is halted when the peak of interest is in the flow cell, allowing for longer acquisition times and the performance of more complex 2D NMR experiments.

While specific applications of LC-NMR for the direct analysis of this compound are not extensively documented in readily available literature, the technique's utility for the structural elucidation of drug degradation products is well-established. For instance, LC-NMR has been instrumental in identifying and characterizing impurities in various drug substances and natural product extracts. The data obtained from LC-NMR, including proton and carbon chemical shifts and coupling constants, provides detailed structural information that is often essential for confirming the identity of a compound. The application of 13C NMR has been shown to be a valuable tool for detecting and identifying the principal degradation and isomerization products of tetracycline antibiotics nih.gov.

Capillary electrophoresis (CE) is a high-resolution separation technique that offers a different selectivity compared to liquid chromatography. When coupled with mass spectrometry (CE-MS), it becomes a potent tool for the analysis of charged species, including tetracycline antibiotics and their degradation products. The high separation efficiency of CE allows for the resolution of closely related compounds, such as isomers, which can be challenging to separate by HPLC.

In CE, separation is achieved based on the differential migration of analytes in an electric field within a narrow-bore capillary. The choice of the background electrolyte (BGE), its pH, and the presence of additives are critical parameters that influence the separation. For tetracyclines, acidic BGEs are often employed to ensure the analytes are positively charged and migrate towards the cathode.

The coupling of CE to MS is typically achieved through an ESI interface. A sheath liquid is often used to provide a stable electrical connection and to facilitate the nebulization process. The mass spectrometer provides sensitive and selective detection, allowing for the identification and quantification of the separated analytes. CE-MS has been successfully applied to the separation of various tetracycline mixtures, demonstrating comparable or even better resolution than HPLC for certain analytical challenges.

Table 2: General CE-MS Conditions for Tetracycline Analysis

| Parameter | Condition |

| Capillary | Fused-silica, uncoated |

| Background Electrolyte (BGE) | Acidic buffer (e.g., formic acid, acetic acid) |

| Separation Voltage | 15 - 30 kV |

| Injection Mode | Hydrodynamic or electrokinetic |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Sheath Liquid | Isopropanol/water with a volatile acid/base |

These conditions are general and require optimization for specific tetracycline compounds and matrices.

Sample Preparation Strategies for Diverse Matrices

Effective sample preparation is a critical step in the analytical workflow for the determination of this compound, as it aims to extract the analyte from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. The choice of the sample preparation technique depends on the nature of the matrix, the concentration of the analyte, and the subsequent analytical method.

Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and pre-concentration of tetracyclines from various matrices. It offers advantages over LLE, including higher recovery, reduced solvent consumption, and the potential for automation. The selection of the appropriate SPE sorbent is crucial for achieving optimal extraction efficiency. Polymeric reversed-phase sorbents, such as those based on divinylbenzene-N-vinylpyrrolidone copolymer (e.g., Oasis HLB), are commonly used for the extraction of tetracyclines from aqueous samples.

The optimization of the SPE procedure involves several steps:

Conditioning: The sorbent is activated with an organic solvent (e.g., methanol) followed by equilibration with water or a buffer at a specific pH.

Loading: The sample, often pre-treated and pH-adjusted (typically to an acidic pH of 2-4 for tetracyclines), is passed through the cartridge.

Washing: The cartridge is washed with a weak solvent to remove interfering substances without eluting the analytes of interest.

Elution: The retained analytes are eluted with a stronger organic solvent or a mixture of solvents.

Liquid-Liquid Extraction (LLE) is another common technique for the extraction of tetracyclines, particularly from liquid samples. It involves the partitioning of the analyte between two immiscible liquid phases. The efficiency of LLE depends on the choice of the extraction solvent, the pH of the aqueous phase, and the ionic strength. For tetracyclines, which are amphoteric compounds, pH adjustment is critical to ensure they are in a neutral form to facilitate their extraction into an organic solvent. Dispersive liquid-liquid microextraction (DLLME) is a miniaturized version of LLE that offers high enrichment factors and reduced solvent consumption.

Table 3: Comparison of SPE and LLE for Tetracycline Extraction

| Feature | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |

| Principle | Partitioning between a solid sorbent and a liquid sample. | Partitioning between two immiscible liquid phases. |

| Advantages | High recovery, high enrichment factor, low solvent usage, automation potential. | Simple, low cost of materials. |

| Disadvantages | Higher cost of cartridges, potential for sorbent-analyte irreversible binding. | Labor-intensive, formation of emulsions, larger solvent volumes. |

| Common Application | Environmental water, milk, animal tissues. | Urine, plasma. |

Matrix effects are a significant challenge in LC-MS/MS analysis, particularly when dealing with complex biological, food, or environmental samples. These effects arise from co-eluting matrix components that can interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either signal suppression or enhancement. This can adversely affect the accuracy, precision, and sensitivity of the analytical method.

The extent of matrix effects can be evaluated by comparing the response of an analyte in a post-extraction spiked sample with that of a pure standard solution of the same concentration. A value of 100% indicates no matrix effect, while values lower or higher than 100% suggest signal suppression or enhancement, respectively.

Several strategies can be employed to mitigate matrix effects:

Effective Sample Cleanup: The most direct approach is to remove interfering matrix components through optimized sample preparation procedures, such as SPE or LLE.

Chromatographic Separation: Modifying the chromatographic conditions (e.g., using a different column, adjusting the mobile phase composition, or using a gradient elution) can help to separate the analyte of interest from the interfering matrix components.

Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their impact on the analyte's ionization. However, this may compromise the method's sensitivity if the analyte is present at very low concentrations.

Use of Isotope-Labeled Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is one of the most effective ways to compensate for matrix effects. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience similar ionization suppression or enhancement, allowing for accurate quantification.

Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is free of the analyte can also help to compensate for matrix effects, as the standards and the samples will be affected similarly by the matrix.

By carefully considering and addressing these factors, it is possible to develop robust and reliable analytical methods for the accurate determination of this compound in a wide range of sample types.

Method Validation Parameters: Linearity, Accuracy, Precision, Limit of Detection (LOD), Limit of Quantification (LOQ), Robustness, and Specificity

The validation of analytical methods is crucial to ensure that the data generated is reliable, reproducible, and suitable for its intended purpose. For this compound, a critical degradation product of tetracycline, robust analytical methodologies, particularly High-Performance Liquid Chromatography (HPLC), have been developed and validated. This validation process assesses several key parameters to confirm the method's performance.

Linearity

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range. For the analysis of this compound, linearity is typically established by preparing a series of standard solutions at different concentrations and analyzing them. The response (e.g., peak area in chromatography) is then plotted against the concentration, and a linear regression analysis is performed.

In a validated reversed-phase HPLC method, linearity for 4-epianhydrotetracycline hydrochloride was established over a concentration range of 50% to 150% of the acceptance criteria specified in the United States Pharmacopeia (USP) monographs. nih.govresearchgate.net The correlation coefficient (r) obtained from the linearity plot was greater than 0.997, indicating a strong linear relationship between the concentration and the instrumental response. core.ac.ukresearchgate.net

| Parameter | Finding | Source |

|---|---|---|

| Concentration Range | 50% to 150% of acceptance criteria | nih.govresearchgate.netcore.ac.uk |

| Correlation Coefficient (r) | > 0.997 | core.ac.ukresearchgate.net |

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added (spiked) into a sample matrix and the percentage of the analyte recovered is calculated.

For this compound, accuracy was evaluated by spiking the compound at various concentration levels. Studies have demonstrated that the recovery for the 4-epianhydrotetracycline limit procedure over a concentration range of 50% to 150% is between 96% and 102%. researchgate.netcore.ac.ukresearchgate.net This high recovery percentage confirms the accuracy of the analytical method for quantifying this specific impurity.

| Concentration Range Spiked | Recovery (%) | Source |

|---|---|---|

| 50% to 150% of limit concentration | 96% - 102% | researchgate.netcore.ac.ukresearchgate.net |

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD) of a series of measurements. Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

In the validation of HPLC methods for tetracycline impurities, the precision for the quantification of 4-epianhydrotetracycline was found to have an RSD of less than 5%. core.ac.ukresearchgate.net Another study utilizing non-aqueous capillary electrophoresis reported relative standard deviations of about 4% at the 0.1% impurity level. researchgate.net These low RSD values indicate that the methods are highly precise.

| Analytical Method | Parameter | Result | Source |

|---|---|---|---|

| HPLC | Relative Standard Deviation (RSD) | < 5% | core.ac.ukresearchgate.net |

| Non-Aqueous Capillary Electrophoresis | Relative Standard Deviation (RSD) | ~4% (at 0.1% impurity level) | researchgate.net |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

For this compound, the LOQ is a critical parameter as it defines the lower limit for monitoring this impurity in tetracycline products. A validated HPLC method established the LOQ for 4-epianhydrotetracycline hydrochloride to be 0.1 µg/mL. nih.govresearchgate.net This level is significantly lower (20 times) than the acceptance criteria, demonstrating the method's high sensitivity. nih.govresearchgate.net A non-aqueous capillary electrophoresis method has also been developed with a reported limit of detection corresponding to 0.02% of the drug substance. researchgate.net

| Parameter | Method | Value | Source |

|---|---|---|---|

| Limit of Quantification (LOQ) | HPLC | 0.1 µg/mL | nih.govresearchgate.net |

| Limit of Detection (LOD) | Non-Aqueous Capillary Electrophoresis | 0.02% of drug substance | researchgate.net |

Robustness

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. The robustness of an HPLC method for tetracycline and its impurities was tested by making variations in the parameters allowed by the USP general chapter on chromatography. nih.govresearchgate.net These variations can include changes in mobile phase composition, pH, flow rate, and column temperature. The method was found to be robust, indicating its suitability for routine use in different laboratory environments. nih.gov

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For this compound, specificity is demonstrated by showing that the analytical peak is well-resolved from other related compounds and potential degradation products.

Forced degradation studies are often performed where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light. In validated methods, it was shown that tetracycline and its related compounds, including 4-epianhydrotetracycline, were well resolved from any degradation products formed under these stress conditions. nih.govresearchgate.net No interference was observed at the retention time of the this compound peak, confirming the specificity of the method. core.ac.uk

Stability Profile and Degradation Mechanisms of Epianhydrochlortetracycline Hydrochloride Itself

Intrinsic Chemical Stability Assessment of Isolated Epianhydrochlortetracycline Hydrochloride

The intrinsic chemical stability of this compound has been evaluated under various stress conditions to determine its susceptibility to degradation. These studies are fundamental to predicting its behavior in different environments.

The hydrolytic stability of epianhydrochlortetracycline is highly dependent on the pH of the aqueous solution. Generally, tetracycline (B611298) compounds show varied stability across the pH spectrum. Epianhydrochlortetracycline, a degradation product of chlortetracycline (B606653), demonstrates greater persistence in acidic conditions compared to neutral or alkaline environments. nih.gov Studies on chlortetracycline and its related degradation products, including 4-epi-anhydro-chlortetracycline, found that these compounds were generally more stable at a pH of 3-4 than at a pH above 5. nih.govresearchgate.net Specifically for 4-epi-anhydro-chlortetracycline, stability is much lower at high pH values. researchgate.net In highly acidic environments (pH below 2), the formation of anhydro and epianhydro forms of tetracyclines is a primary degradation pathway. nih.gov

Table 1: Influence of pH on the Stability of 4-Epi-anhydro-chlortetracycline

| pH Condition | Stability Profile |

|---|---|

| Acidic (pH 3-4) | More persistent and stable. nih.govresearchgate.net |

| Slightly Acidic (pH 5.6) | Lower stability compared to more acidic conditions. researchgate.net |

| Alkaline | Much lower stability; significant degradation. researchgate.net |

This table is interactive. Click on the headers to sort the data.

Thermal stress can significantly impact the stability of this compound. The compound has a reported melting point of over 180°C, with decomposition, and another source indicates a melting point of 220°C. chemicalbook.com While this indicates some degree of thermal stability, studies on parent tetracyclines show that even mild thermal processes, such as those used in cooking, can initiate their breakdown to form degradation products like anhydrotetracycline (B590944) and 4-epi-anhydrotetracycline. nih.govresearchgate.net Forced degradation studies on tetracycline hydrochloride at temperatures of 60°C and 80°C have been used to assess thermal degradation pathways. nih.gov

Epianhydrochlortetracycline is susceptible to photodegradation. Research indicates a significant influence of light on the disappearance of 4-epi-anhydro-chlortetracycline. nih.govresearchgate.net This suggests that exposure to both UV and visible light can accelerate its degradation. Studies on the parent compound, tetracycline, confirm that providing protection from light significantly inhibits degradation. nih.gov The photolytic pathway is considered a major route for the degradation of tetracyclines in transparent, shallow water environments. usda.gov

Reactive Oxygen Species (ROS) are highly reactive molecules, including superoxide (B77818) anions and hydroxyl radicals, that can cause oxidation of biomacromolecules. mdpi.com The stability of epianhydrochlortetracycline in the presence of ROS is complex. Interestingly, studies on chlortetracycline and its degradation products, including 4-epi-anhydro-chlortetracycline, have shown that the presence or absence of oxygen did not influence their chemical stability. nih.govresearchgate.net However, other research has demonstrated that tetracyclines can react with hydroxyl radicals (•OH) at very high rates. nih.gov Some tetracyclines have also been shown to inhibit the production of ROS, acting as antioxidants, which is a result of their effect on cell function rather than direct scavenging of the ROS. nih.gov Conversely, exposure to 4-epianhydrotetracycline (B1505794) has been shown to induce oxidative stress by significantly increasing ROS levels in biological systems like zebrafish embryos. researchgate.netmedchemexpress.com

Kinetic Modeling of this compound Degradation Pathways

The degradation of this compound, like other tetracyclines, can be described using kinetic models to understand the rate and order of the reaction. The degradation of tetracyclines often follows first-order or pseudo-first-order kinetics. nih.govusda.govnih.govnih.gov For instance, the disappearance of chlortetracycline and its epimers, including the 4-epi-anhydro form, has been modeled using apparent pseudo-first-order rate constants (k(obs)) and their corresponding half-lives. nih.gov

The reaction order can, however, vary depending on the specific degradation conditions. researchgate.net Some studies on tetracycline degradation have found that a pseudo-second-order kinetics model provides a better fit under certain photocatalytic conditions. mdpi.com Kinetic studies are essential for determining reaction rate constants and activation energies, which helps in predicting the compound's stability and shelf-life under various conditions. nih.govwolfram.com The bimolecular rate constants for the reaction of various tetracyclines with reactive species like hydroxyl radicals have been determined to be in the range of (5.2–7.6) x 10⁹ M⁻¹ s⁻¹. nih.gov

Influence of Environmental Factors on the Persistence of this compound

The persistence of this compound in the environment is dictated by a combination of factors beyond pH, light, and temperature. The chemical matrix plays a significant role. nih.gov

Matrix Effects : Studies comparing the stability of 4-epi-anhydro-chlortetracycline in purified water (milliQ) versus soil interstitial water (SIW) found significant differences in half-lives. nih.govresearchgate.net The compound showed faster degradation in soil interstitial water, particularly under acidic conditions. researchgate.net

Presence of Ions : The difference in stability between water types is believed to be influenced by the presence of ions such as calcium and magnesium in the soil water. nih.govresearchgate.net The presence of other ions, like bicarbonate (HCO₃⁻), can also inhibit degradation efficiency. mdpi.com

Temperature : Environmental temperature affects degradation rates. For 4-epi-anhydro-chlortetracycline, higher degradation rates were observed at 20°C compared to 6°C. nih.govresearchgate.net

Table 2: Summary of Environmental Factors Affecting 4-Epi-anhydro-chlortetracycline Stability

| Factor | Condition | Effect on Stability |

|---|---|---|

| Matrix | Soil Interstitial Water (vs. MilliQ Water) | Faster degradation, especially at acidic pH. researchgate.net |

| Temperature | 20°C (vs. 6°C) | Higher degradation rates. nih.govresearchgate.net |

| Light | Presence of Light | Significant influence on disappearance. nih.govresearchgate.net |

| Oxygen | Presence/Absence | No significant influence. nih.govresearchgate.net |

This table is interactive. Click on the headers to sort the data.

Environmental Occurrence, Fate, and Transformation of Epianhydrochlortetracycline Hydrochloride

Detection and Distribution in Environmental Compartments

The distribution of epianhydrochlortetracycline hydrochloride in the environment is a direct consequence of the widespread use of its parent compound, chlortetracycline (B606653), in livestock. Following excretion, it enters various environmental matrices where its fate is determined by a complex interplay of physical, chemical, and biological processes.

Transformation products of tetracycline (B611298) antibiotics, including their epimers and dehydration products, are frequently detected in aquatic environments. Studies have shown that 4-epianhydrotetracycline (B1505794) (EATC), a closely related analogue of epianhydrochlortetracycline, is a major degradation product of tetracycline and has been detected frequently in the environment. In some cases, the concentration of EATC has been found to be even higher than that of the parent tetracycline compound. nih.govresearchgate.net

While specific quantitative data for this compound in various water bodies are limited, the detection of other tetracycline degradation products provides an indication of its likely presence. For instance, in a study investigating the fate of oxytetracycline (B609801) and its related substances in a river receiving wastewater treatment plant (WWTP) effluent, the concentration of 4-epi-oxytetracycline in the treated outflow was 31.5 ± 3.8 µg/L. Although this concentration decreased downstream, it highlights the potential for epimers of tetracyclines to persist through wastewater treatment processes and be discharged into surface waters. The study also noted that concentrations of other degradation products, α-apo-oxytetracycline and β-apo-oxytetracycline, increased along the river, suggesting ongoing transformation processes in the aquatic environment.

The presence of tetracyclines has been confirmed in groundwater, with one Portuguese case-study identifying tetracycline in 14% of the groundwater bodies sampled. nih.gov Given the mobility of some antibiotic compounds, the potential for this compound to leach into groundwater resources warrants further investigation.

The following table summarizes the concentrations of selected tetracycline compounds detected in various aquatic environments, providing a proxy for the potential occurrence of this compound.

| Compound | Environmental Compartment | Concentration Range | Location |

|---|---|---|---|

| Tetracycline | WWTP Influent | Not specified | Kuwait |

| Tetracycline | WWTP Effluent | Not specified | Kuwait |

| 4-epi-oxytetracycline | WWTP Effluent | 31.5 ± 3.8 µg/L | Not specified |

| Tetracyclines | River Water | 2-1435 ng/L | Seine River basin, France |

| Tetracycline | Groundwater | Detected in 14% of samples | Portugal |

The fate of this compound in terrestrial environments is largely governed by its adsorption and desorption characteristics in soil and sediment. While specific studies on this compound are lacking, research on the broader class of tetracyclines indicates that these compounds exhibit strong sorption to soil particles. This process is influenced by various soil properties, including organic carbon content, pH, and the presence of clay minerals.

The primary mechanisms for tetracycline sorption to soil include cation exchange, surface complexation, and hydrogen bonding. The distribution coefficient (Kd), which quantifies the partitioning of a chemical between the solid and aqueous phases, is a key parameter in assessing its mobility. For tetracyclines, Kd values can be substantial, indicating limited mobility in soil and a higher potential for accumulation.

Research has shown that soil organic carbon is a dominant factor influencing the adsorption and desorption of oxytetracycline and chlortetracycline. Higher soil organic carbon content generally leads to stronger adsorption and reduced desorption. The Freundlich adsorption coefficient (KF(ads)), a measure of adsorption capacity, for oxytetracycline and chlortetracycline in 63 crop soils ranged from 1015 to 9733 L^n µmol^(1-n) kg^-1 and 1099 to 11344 L^n µmol^(1-n) kg^-1, respectively. Desorption percentages for both compounds were consistently low (less than 10%), indicating that the adsorption is largely irreversible. nih.gov

The following table provides a summary of key findings from adsorption/desorption studies of tetracycline antibiotics in soil.

| Antibiotic | Key Finding | Influencing Factors |

|---|---|---|

| Oxytetracycline | KF(ads) values between 1015 and 9733 L^n µmol^(1-n) kg^-1 | Soil Organic Carbon |

| Chlortetracycline | KF(ads) values between 1099 and 11344 L^n µmol^(1-n) kg^-1 | Soil Organic Carbon |

| Tetracycline | Strongly governed by soil organic matter | Organic matter, pH, clay content |

Animal manure is a primary source of tetracycline antibiotics and their degradation products entering the environment. Chlortetracycline, the parent compound of this compound, is extensively used in animal husbandry, leading to its excretion in both urine and feces.

Studies have confirmed the presence of various tetracyclines and their transformation products in livestock manure. In a study on dairy manure compost, 4-epitetracycline was detected at concentrations ranging from 46.4 to 137 ng/g dry weight (DW), while anhydrotetracycline (B590944) was found at concentrations up to 67.1 ng/g DW. nih.gov The presence of these related degradation products strongly suggests that this compound is also likely to be present in animal manure.

The concentrations of antibiotics in manure can be highly variable, depending on factors such as the type of animal, dosage administered, and manure management practices. For example, in swine manure from large-scale feedlots, the maximum concentration of chlortetracycline reached up to 57.95 mg/kg. mdpi.com Another study on pig manure reported concentrations of oxytetracycline and chlortetracycline as high as 136 mg/L. nih.gov

The following table presents data on the concentrations of tetracycline and its degradation products found in animal manure from various studies.

| Compound | Animal Source | Concentration Range |

|---|---|---|

| 4-epitetracycline | Dairy Cow (Compost) | 46.4 - 137 ng/g DW |

| Anhydrotetracycline | Dairy Cow (Compost) | Up to 67.1 ng/g DW |

| Chlortetracycline | Swine | Up to 57.95 mg/kg |

| Oxytetracycline & Chlortetracycline | Pig | Up to 136 mg/L |

A study on the uptake of tetracycline by pak choi (Brassica rapa var. chinensis) grown in contaminated soils demonstrated that the plant could accumulate the antibiotic. This indicates that degradation products such as this compound may also be taken up by plants, although the extent of uptake and translocation would depend on the specific physicochemical properties of the compound.

Further research is needed to determine the bioaccumulation potential of this compound in various plant species and to assess the potential risks to human health through the food chain.

Abiotic Environmental Transformation Processes

This compound can undergo various transformation processes in the environment, leading to the formation of other related compounds or its complete degradation. Abiotic processes, such as hydrolysis, are particularly important in aqueous environments.

Hydrolysis is a key abiotic degradation pathway for tetracycline antibiotics in water. The rate of hydrolysis is significantly influenced by pH and temperature. Epianhydrochlortetracycline is formed from chlortetracycline through a series of reactions that include epimerization and dehydration.

A study on the degradation kinetics of tetracycline in an acidic phosphate (B84403) solution (pH 1.5) at different temperatures provided detailed information on the formation of its degradation products, including epitetracycline, anhydrotetracycline, and epianhydrotetracycline. The study determined the first-order rate constants for the reversible epimerization of tetracycline and anhydrotetracycline, as well as the first-order dehydration of tetracycline and epitetracycline. nih.gov

The activation energies for these reaction steps were calculated to be in the range of 15 to 27 kcal/mole, indicating the temperature dependence of these transformations. nih.gov Another study on the hydrolysis of four tetracycline antibiotics (tetracycline, chlortetracycline, oxytetracycline, and doxycycline) found that the reactions followed first-order kinetics. The hydrolysis rates were significantly lower under acidic conditions compared to neutral and basic pH conditions. The activation energies (Ea) for tetracycline hydrolysis at pH 7.0 ranged from 42.0 kJ mol^-1 to 77.0 kJ mol^-1. The main hydrolysis pathways were identified as epimerization/isomerization and dehydration. nih.gov

These findings suggest that under environmentally relevant conditions, this compound can be formed from its parent compound and may also undergo further transformation. The persistence of this compound in aquatic systems will be dependent on the specific pH and temperature of the water body.

The following table summarizes the key kinetic parameters for the degradation of tetracycline, which provides a basis for understanding the formation of epianhydrochlortetracycline.

| Reaction | pH | Activation Energy (Ea) |

|---|---|---|

| Tetracycline Degradation | 1.5 | 15 - 27 kcal/mole |

| Tetracycline Hydrolysis | 7.0 | 42.0 - 77.0 kJ mol^-1 |

Direct and Indirect Photolysis in Natural Waters

The photolytic degradation of this compound in natural waters is a significant transformation pathway, influenced by both direct absorption of sunlight and indirect photochemical reactions. As a degradation product of chlortetracycline, its fate is intrinsically linked to the photostability of tetracycline-class antibiotics.

Direct photolysis occurs when this compound absorbs photons from sunlight, leading to its decomposition. The rate of this degradation is highly dependent on environmental factors such as the pH of the water and the intensity of solar radiation. Studies on the parent compound, tetracycline, have shown that its photoproducts generally exhibit no significant antibacterial activity, suggesting that photolysis can lead to the detoxification of the original antibiotic. nih.gov

Indirect photolysis involves reactions with photochemically produced reactive species present in natural waters, such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and dissolved organic matter (DOM). These reactive species can accelerate the degradation of this compound. For instance, the presence of humic and fulvic acids, components of DOM, can sensitize the photodegradation process. Research on chlortetracycline has indicated that indirect photolysis, particularly involving reactions with •OH, plays a crucial role in its transformation in sunlit surface waters.

The speciation of the this compound molecule, which is pH-dependent, also affects its photolytic behavior. Different ionic forms of the molecule will exhibit varying light absorption characteristics and reactivity with photochemically generated transients, leading to different degradation kinetics and products.

Redox Transformations in Anoxic and Aerobic Environments

Redox transformations of this compound can occur in both anoxic (oxygen-deficient) and aerobic (oxygen-rich) environments, primarily mediated by redox-active minerals and microbial activity.

In anoxic environments, such as deep sediments and some groundwater systems, this compound can undergo reduction. Minerals containing Fe(II) or other reduced metal species can act as reductants. While specific studies on epianhydrochlortetracycline are limited, research on related tetracyclines has shown that they can interact with clay minerals and iron oxides, which could facilitate redox reactions.

Conversely, in aerobic environments, oxidative transformations are more likely. Manganese oxides (containing Mn(IV)) and iron oxides (containing Fe(III)) are common soil and sediment components that can act as powerful oxidants. Studies on oxytetracycline have demonstrated its rapid oxidation by birnessite (δ-MnO₂), leading to the formation of numerous transformation products. nih.gov It is plausible that this compound would undergo similar oxidative degradation in the presence of such minerals. The process involves the transfer of electrons from the antibiotic molecule to the mineral surface, leading to its transformation. nih.gov

Biotic Environmental Transformation by Microbial Communities

Aerobic Biodegradation in Soil and Water

The aerobic biodegradation of this compound is a key process in its removal from soil and water environments where oxygen is present. Microbial communities in these environments can utilize the compound as a carbon and nitrogen source, leading to its breakdown. While specific data on epianhydrochlortetracycline is not abundant, the biodegradation of its parent compounds, tetracycline and chlortetracycline, has been studied.

Microorganisms can acclimate to the presence of tetracyclines and develop the ability to degrade them. The rate of aerobic biodegradation is influenced by several factors, including temperature, pH, nutrient availability, and the initial concentration of the compound. Studies on the biodegradation of chlortetracycline have shown that acclimated microbial populations can achieve significant removal rates over several weeks. researchgate.net The process often involves a series of enzymatic reactions that break down the complex structure of the antibiotic.

The addition of external carbon and nitrogen sources can sometimes enhance the biodegradation of tetracyclines by supporting a more robust microbial community. researchgate.net The transformation products of aerobic biodegradation are typically less complex and often less toxic than the parent compound.

Anaerobic Biotransformation Pathways

In anoxic environments like manure lagoons, wastewater sludge, and submerged sediments, anaerobic biotransformation is the primary biotic pathway for the degradation of this compound. Under these conditions, a different set of microbial communities and enzymatic processes are involved compared to aerobic environments.

Studies on the anaerobic digestion of manure containing chlortetracycline have shown that it can be significantly degraded over time, with a calculated half-life of approximately 18 days. nih.gov During this process, the concentration of chlortetracycline decreases, while its epimer, 4-epi-chlortetracycline, also shows a decline. nih.gov It is expected that epianhydrochlortetracycline, being a related transformation product, would also be subject to anaerobic biotransformation.

Anaerobic degradation pathways can involve reactions such as dealkylation, hydroxylation, and ring cleavage. The specific transformation products will depend on the composition of the microbial consortium and the prevailing environmental conditions. For instance, during the anaerobic digestion of chlortetracycline, an increase in the concentration of iso-chlortetracycline has been observed, indicating that isomerization is a key transformation pathway under these conditions. nih.gov

Role of Specific Microbial Strains in Degradation

While much of the environmental degradation of this compound is carried out by mixed microbial communities, specific microbial strains with the ability to degrade tetracyclines have been identified. These specialized microorganisms can play a significant role in the bioremediation of contaminated sites.

Research has isolated bacterial strains capable of degrading various tetracycline antibiotics. For example, strains of Lysinibacillus sp. have been shown to degrade tetracycline and oxytetracycline, while Providencia sp. and Proteus sp. can degrade doxycycline. cabidigitallibrary.org The yeast strain Cutaneotrichosporon dermatis M503 has also been found to efficiently degrade tetracycline, doxycycline, and chlortetracycline. mdpi.com

These microorganisms often employ specific enzymes to initiate the breakdown of the antibiotic molecule. The degradation pathways can include the shedding of methyl and amino groups. mdpi.com The identification and characterization of such strains are crucial for developing targeted bioremediation strategies for environments contaminated with tetracycline residues and their transformation products.

Interactive Data Table: Microbial Strains Involved in Tetracycline Degradation

| Microbial Strain | Degraded Compound(s) | Environment of Isolation | Reference |

| Lysinibacillus sp. | Tetracycline, Oxytetracycline | Biofertilizer | cabidigitallibrary.org |

| Providencia sp. | Doxycycline | Biofertilizer | cabidigitallibrary.org |

| Proteus sp. | Doxycycline | Biofertilizer | cabidigitallibrary.org |

| Cutaneotrichosporon dermatis M503 | Tetracycline, Doxycycline, Chlortetracycline | Not specified | mdpi.com |

Sorption, Leaching, and Mobility Studies in Geochemical Systems

The mobility and fate of this compound in the environment are heavily influenced by its sorption to soil and sediment particles. Sorption processes control the concentration of the compound in the aqueous phase, thereby affecting its bioavailability for microbial degradation and its potential for transport to groundwater.

The sorption of tetracyclines, including their degradation products, is primarily governed by the physicochemical properties of both the compound and the soil. Key soil properties influencing sorption include organic matter content, clay mineralogy, pH, and cation exchange capacity (CEC). nih.gov

Tetracyclines are known to have a high affinity for soil organic matter and clay minerals. nih.gov The sorption mechanism can involve various interactions, including cation exchange, cation bridging at clay surfaces, surface complexation with metal oxides, and hydrogen bonding and van der Waals forces with organic matter.

The pH of the soil is a critical factor as it affects the speciation of the tetracycline molecule and the surface charge of soil colloids. Generally, the sorption of tetracyclines is higher in soils with higher organic matter content and at lower pH values. nih.gov

Due to their strong sorption, tetracyclines and their degradation products are generally considered to have low mobility in soils. nih.gov However, the potential for leaching cannot be entirely dismissed, especially in sandy soils with low organic matter content or under conditions of preferential flow. Understanding the sorption behavior of this compound is essential for predicting its environmental transport and for assessing the risk of contamination of water resources.

Interactive Data Table: Factors Influencing Sorption of Tetracyclines

| Soil Property | Influence on Sorption | Mechanism |

| Organic Matter | High sorption | Hydrogen bonding, van der Waals forces |

| Clay Content | High sorption | Cation exchange, Cation bridging, Surface complexation |

| pH | Lower pH increases sorption | Affects compound speciation and surface charge of soil particles |

| Cation Exchange Capacity (CEC) | High CEC increases sorption | Facilitates cation exchange mechanisms |

Persistence and Potential Accumulation of this compound in the Environment